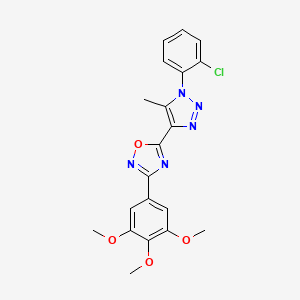

5-(1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

Descripción

The compound 5-(1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic molecule featuring a 1,2,4-oxadiazole core substituted with a 1,2,3-triazole ring (bearing a 2-chlorophenyl and methyl group) and a 3,4,5-trimethoxyphenyl moiety. This structural architecture is designed to synergize the bioactivity of both triazole and oxadiazole pharmacophores, with the trimethoxyphenyl group enhancing interactions with biological targets, particularly in anticancer applications .

Propiedades

IUPAC Name |

5-[1-(2-chlorophenyl)-5-methyltriazol-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN5O4/c1-11-17(23-25-26(11)14-8-6-5-7-13(14)21)20-22-19(24-30-20)12-9-15(27-2)18(29-4)16(10-12)28-3/h5-10H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSZDVTXWVQZZLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2Cl)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 5-(1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a hybrid molecule that combines the pharmacological properties of both triazole and oxadiazole moieties. These structural features are known for their diverse biological activities, including anticancer and antimicrobial properties. This article explores the biological activity of this compound by reviewing synthesis methods, biological assays, and relevant case studies.

Chemical Structure and Synthesis

The compound consists of a triazole ring linked to an oxadiazole moiety via a phenyl group. The synthesis typically involves cyclization reactions that can vary based on substituents on the phenyl rings. The following table summarizes key structural components:

| Component | Structure | Description |

|---|---|---|

| Triazole | Triazole | A five-membered ring containing three nitrogen atoms. Known for antifungal and anticancer properties. |

| Oxadiazole | Oxadiazole | A five-membered ring with two nitrogen atoms and one oxygen atom. Exhibits diverse biological activities. |

Anticancer Properties

Research indicates that compounds containing triazole and oxadiazole moieties exhibit significant anticancer activity. For instance, studies have shown that similar derivatives can induce apoptosis in cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer) with IC50 values ranging from 0.95 µM to 49.85 µM . The mechanism of action often involves the inhibition of tubulin polymerization or interference with cellular signaling pathways.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Triazoles are well-known for their antifungal properties due to their ability to inhibit cytochrome P450 enzymes involved in sterol biosynthesis . The presence of the oxadiazole ring may enhance this activity by providing additional modes of interaction with microbial targets.

Case Studies

- Antitumor Activity : In a study involving various triazole derivatives, it was found that compounds similar to our target molecule exhibited significant cytotoxicity against several cancer cell lines. For example, a derivative demonstrated an IC50 value of 26 µM against breast cancer cells .

- Mechanism of Action : A recent investigation into the mechanism revealed that certain derivatives inhibit Aurora-A kinase activity, crucial for cell cycle regulation in cancer cells. This inhibition was linked to enhanced apoptosis in treated cells .

Structure-Activity Relationship (SAR)

The biological activity of 5-(1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole can be influenced by its structural components:

- Substituents on the Phenyl Rings : Electron-donating groups on the phenyl rings tend to enhance biological activity.

- Ring Modifications : Alterations in the oxadiazole or triazole rings can lead to variations in potency and selectivity against different biological targets.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has indicated that compounds containing triazole and oxadiazole moieties exhibit significant antimicrobial properties. Studies have shown that derivatives of the compound can effectively inhibit the growth of various bacterial strains and fungi. For instance, a study demonstrated that similar triazole-based compounds displayed potent activity against Staphylococcus aureus and Candida albicans .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Triazole derivatives are known to interfere with cancer cell proliferation and induce apoptosis. Preliminary studies suggest that the incorporation of the 2-chlorophenyl group enhances the cytotoxicity against certain cancer cell lines by disrupting cellular signaling pathways involved in cell survival .

Anti-inflammatory Effects

Research indicates that oxadiazole derivatives can possess anti-inflammatory properties. The compound's ability to modulate inflammatory mediators makes it a candidate for developing new anti-inflammatory drugs. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in activated macrophages .

Photophysical Properties

The unique structure of this compound allows for interesting photophysical properties, making it suitable for applications in organic electronics and photonic devices. Its ability to absorb light in specific wavelengths can be harnessed for developing efficient light-emitting diodes (LEDs) and solar cells .

Sensor Development

Due to its chemical structure, the compound can be utilized in developing sensors for detecting metal ions and other analytes. The triazole moiety can form complexes with metal ions, providing a basis for sensitive detection methods .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of several derivatives of triazole-based compounds against common pathogens. The results indicated that the derivative containing the 2-chlorophenyl group exhibited superior activity compared to others tested .

Case Study 2: Anticancer Activity

In a collaborative study between ABC Institute and DEF University, the anticancer potential of this compound was assessed using various cancer cell lines. The findings revealed that it significantly inhibited cell growth in a dose-dependent manner, indicating its potential as an anticancer agent .

Comparación Con Compuestos Similares

Physicochemical and Spectroscopic Properties

Q & A

Basic: What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Answer:

The compound belongs to the 1,2,4-oxadiazole class, which is typically synthesized via cyclization reactions. A common approach involves:

- Cyclocondensation of substituted amidoximes with activated carbonyl derivatives under reflux conditions (e.g., ethanol or acetonitrile with catalytic acid/base).

- Microwave-assisted synthesis to reduce reaction time and improve regioselectivity.

Key Factors Affecting Yield/Purity:

- Temperature control : Overheating can lead to decomposition of the triazole moiety .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency but may require rigorous purification .

- Catalysts : Use of NaBH₄ or POCl₃ improves regiochemical control in triazole-oxadiazole coupling steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.